molecular formula C10H12O2 B3191320 3-Hydroxy-4-phenylbutan-2-one CAS No. 5355-63-5

3-Hydroxy-4-phenylbutan-2-one

Cat. No. B3191320
CAS RN: 5355-63-5
M. Wt: 164.2 g/mol
InChI Key: QBCUUJGHWFKMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-phenylbutan-2-one is an organic compound with the chemical formula C10H12O2 . It is a colorless liquid with a weak aromatic smell . This compound has various uses in the pharmaceutical and cosmetic industries . It is used as a synthetic drug and pharmaceutical intermediate, and it has antiviral, anticancer, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of this compound is typically achieved through the reaction of hydroxyacetone and benzaldehyde . An efficient and highly enantioselective synthesis of this compound was developed involving the asymmetric epoxidation of an enone and hydrogenolysis of an epoxyketone .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3 . The molecular weight of this compound is 164.2011 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is known to be used in the synthesis of drugs and pharmaceutical intermediates . It is also involved in the asymmetric epoxidation of an enone and hydrogenolysis of an epoxyketone .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a weak aromatic smell . Its molecular formula is C10H12O2, and it has a molecular weight of 164.2011 .

Safety and Hazards

3-Hydroxy-4-phenylbutan-2-one is generally considered safe when handled and used correctly . Like any chemical, it should be handled according to correct laboratory procedures, and appropriate protective measures should be taken, such as wearing gloves and eye protection . It should be stored in a dry, cool place and avoid contact with oxidizing agents and strong acids .

properties

CAS RN

5355-63-5

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

3-hydroxy-4-phenylbutan-2-one

InChI

InChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3

InChI Key

QBCUUJGHWFKMDC-UHFFFAOYSA-N

SMILES

CC(=O)C(CC1=CC=CC=C1)O

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)O

density

1.079-1.089 (20°)

Other CAS RN

5355-63-5

physical_description

Clear, colourless liquid;  Fruit and floral aroma

solubility

Soluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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